6-Azaspiro[2.5]octan-4-ol: A Technical Guide to a Versatile Spirocyclic Scaffold
6-Azaspiro[2.5]octan-4-ol: A Technical Guide to a Versatile Spirocyclic Scaffold
Introduction: The Strategic Value of Three-Dimensionality in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the demand for molecular scaffolds that offer precise three-dimensional (3D) arrangements of functional groups has never been greater. Moving beyond flat, aromatic systems, researchers are increasingly turning to saturated heterocyclic systems that provide enhanced spatial diversity. Among these, spirocyclic frameworks have emerged as particularly valuable. By joining two rings through a single, shared quaternary carbon atom, spirocycles introduce a rigid, well-defined conformational constraint. This rigidity can be a significant asset, locking functional groups into specific orientations to optimize interactions with biological targets or to build novel polymeric structures.
This guide focuses on a specific and compelling example of this molecular class: 6-Azaspiro[2.5]octan-4-ol . This molecule merges the unique steric properties of a cyclopropane-fused piperidine ring with the versatile functionality of a secondary alcohol and a secondary amine. It represents a key building block for creating more complex molecules with favorable physicochemical properties. For researchers in medicinal chemistry, 6-Azaspiro[2.5]octan-4-ol offers a scaffold that can improve metabolic stability, aqueous solubility, and target-binding affinity compared to more conventional piperidine or cyclohexane analogs[1][2]. This document provides a detailed examination of its chemical properties, protocols for its characterization, and insights into its application.
Core Molecular Identity and Physicochemical Properties
6-Azaspiro[2.5]octan-4-ol is a bicyclic organic molecule featuring a piperidine ring fused with a cyclopropane ring at the C3 position of the piperidine. A hydroxyl group at the C4 position introduces a key functional handle and a stereocenter. The compound is most commonly supplied and handled as its hydrochloride salt to improve stability and solubility in polar solvents.
Structural and Core Data
Below is a summary of the fundamental properties of 6-Azaspiro[2.5]octan-4-ol and its hydrochloride salt.
| Property | 6-Azaspiro[2.5]octan-4-ol (Free Base) | 6-Azaspiro[2.5]octan-4-ol HCl | Data Source(s) |
| IUPAC Name | 6-Azaspiro[2.5]octan-4-ol | 6-Azaspiro[2.5]octane-4-ol hydrochloride | PubChem |
| CAS Number | Not specified | 955028-68-9 | CymitQuimica[3] |
| Molecular Formula | C₇H₁₃NO | C₇H₁₄ClNO | PubChem[4], CymitQuimica[3] |
| Molecular Weight | 127.18 g/mol | 163.65 g/mol | CymitQuimica[3] |
| Physical Form | Not specified | Solid | CymitQuimica[3] |
| Purity (Typical) | >95% | >97% | CymitQuimica[3] |
| InChI Key | BKVWWBSIILYIBZ-UHFFFAOYSA-N | BKVWWBSIILYIBZ-UHFFFAOYSA-N | CymitQuimica[3] |
The Physicochemical Impact of the Azaspiro[2.5]octane Core
The spirocyclic nature of this scaffold is not merely a structural curiosity; it is a deliberate design element that imparts advantageous properties highly sought after in drug development.
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Increased Three-Dimensionality (sp³ Character): The fusion of the cyclopropane and piperidine rings creates a rigid, non-planar structure. An increased fraction of sp³-hybridized carbons (Fsp³) is strongly correlated with higher success rates in clinical development[2]. This is attributed to the complex shapes that sp³-rich molecules can adopt, allowing for more specific and complementary interactions with protein binding sites[2].
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Modulation of Physicochemical Properties: Compared to their simpler, non-spirocyclic counterparts like substituted piperidines, azaspirocycles often exhibit improved physicochemical profiles. Research has shown that azaspirocycles can lead to:
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Higher aqueous solubility: The disruption of a flat, lipophilic surface area by the spirocyclic junction can reduce crystal packing energy and improve solvation.
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Decreased lipophilicity (LogP/LogD): The rigid, compact structure can lead to a lower LogP value compared to more flexible, linear analogs with the same atom count.
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Higher basicity (pKa): The conformation of the piperidine ring within the spirocycle can influence the accessibility of the nitrogen's lone pair, often resulting in a higher pKa compared to sterically hindered amines.
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Enhanced metabolic stability: The quaternary spiro-carbon is inherently resistant to metabolic oxidation (e.g., by Cytochrome P450 enzymes)[1][5]. Furthermore, the rigidity of the scaffold can position adjacent C-H bonds in orientations that are less favorable for enzymatic attack[5].
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The logical relationship between the structural features of azaspirocycles and their resulting physicochemical benefits is outlined in the diagram below.
Caption: Causality from structure to function in azaspirocycles.
Reactivity and Synthetic Utility
6-Azaspiro[2.5]octan-4-ol possesses three primary points of chemical reactivity: the secondary amine, the secondary alcohol, and the C-H bonds adjacent to the nitrogen atom.
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The Secondary Amine (Position 6): As a secondary amine, the nitrogen atom is nucleophilic and basic. It readily undergoes standard amine reactions such as N-alkylation, N-acylation, reductive amination, and sulfonylation. This allows for the straightforward introduction of a wide variety of substituents to explore structure-activity relationships (SAR). Given its location in a six-membered ring, it is expected to have a pKa in the range of 9-11, typical for piperidine-like structures.
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The Secondary Alcohol (Position 4): The hydroxyl group is a versatile functional handle. It can be oxidized to the corresponding ketone (6-azaspiro[2.5]octan-4-one), which can then serve as an electrophilic site for reactions like Grignard additions or reductive aminations. The alcohol can also be converted into a good leaving group (e.g., mesylate, tosylate) for substitution reactions or undergo etherification (e.g., Williamson ether synthesis) or esterification. The presence of this hydroxyl group significantly increases the polarity and hydrogen bonding capability of the molecule.
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Stereochemistry: The C4 carbon bearing the hydroxyl group is a chiral center. Therefore, 6-Azaspiro[2.5]octan-4-ol exists as a pair of enantiomers. For pharmaceutical applications, it is often crucial to separate these enantiomers, as biological activity typically resides in only one[6]. Chiral separation can be achieved via preparative chiral chromatography or by derivatization with a chiral auxiliary followed by separation and removal of the auxiliary.
Proposed Protocols for Physicochemical Characterization
While extensive experimental data for this specific molecule is not publicly available, its core properties can be determined using standard, well-established laboratory protocols.
Protocol: Determination of pKa by Potentiometric Titration
Rationale: The pKa (acid dissociation constant) is a critical parameter that governs the ionization state of the molecule at a given pH. This influences solubility, permeability, and target binding. For 6-Azaspiro[2.5]octan-4-ol, the pKa of the secondary amine is the most relevant.
Methodology:
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Preparation: Accurately weigh ~10 mg of 6-Azaspiro[2.5]octan-4-ol HCl and dissolve it in 50 mL of deionized, CO₂-free water.
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Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and an automated titrator.
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Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.01 mL).
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Data Acquisition: Record the pH after each addition of titrant.
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Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. The first derivative of the titration curve (dpH/dV) can be used to accurately locate the equivalence point.
Protocol: Determination of LogP by Shake-Flask Method (OECD 107)
Rationale: The partition coefficient (LogP) between n-octanol and water is the standard measure of a compound's lipophilicity. This property is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile[7][8].
Methodology:
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Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by stirring equal volumes together for 24 hours and then allowing the layers to separate.
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Sample Preparation: Prepare a stock solution of 6-Azaspiro[2.5]octan-4-ol in the aqueous phase at a known concentration (e.g., 1 mg/mL).
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Partitioning: In a glass vial, combine 5 mL of the aqueous stock solution with 5 mL of the n-octanol phase.
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Equilibration: Shake the vial vigorously for 1 hour at a constant temperature (25 °C) to allow for partitioning equilibrium to be reached.
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Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
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Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy with a standard curve).
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Calculation:
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Calculate the concentration in the octanol phase by mass balance: [Octanol] = (Initial [Aqueous] - Final [Aqueous]).
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Calculate LogP: LogP = log10([Octanol] / [Aqueous]).
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Applications in Medicinal Chemistry
The 6-azaspiro[2.5]octane scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological systems. Its utility stems from its ability to act as a bioisostere for common rings like piperidine while offering superior properties[9].
A prominent example is in the development of antagonists for the muscarinic acetylcholine receptor subtype 4 (M₄) . A 2022 study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and characterization of a series of chiral 6-azaspiro[2.5]octanes as potent and highly selective M₄ antagonists[6]. The rigidity of the spirocyclic core was crucial for orienting the necessary pharmacophores for high-affinity binding. The study found that the (R)-enantiomer of their lead series possessed excellent potency, highlighting the importance of stereochemical control in exploiting this scaffold[6].
The general workflow for incorporating a scaffold like 6-Azaspiro[2.5]octan-4-ol into a drug discovery program is illustrated below.
Caption: Drug discovery workflow using the spirocyclic scaffold.
Conclusion
6-Azaspiro[2.5]octan-4-ol is more than just another cyclic amine. It is a strategically designed chemical building block that leverages the conformational rigidity and three-dimensionality of a spirocyclic system. Its inherent properties—including anticipated improvements in metabolic stability and solubility—make it an attractive scaffold for medicinal chemists aiming to overcome the limitations of simpler, more flexible ring systems. The dual functionality of a secondary amine and a modifiable alcohol provides the synthetic handles necessary for rapid library generation and SAR exploration. As the pharmaceutical industry continues to explore novel chemical space, scaffolds like 6-Azaspiro[2.5]octan-4-ol will be instrumental in the development of the next generation of therapeutic agents.
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